Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

Catalog No.
S8057295
CAS No.
14223-25-7
M.F
C11H13BrO4S
M. Wt
321.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

CAS Number

14223-25-7

Product Name

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

IUPAC Name

ethyl 3-(4-bromophenyl)sulfonylpropanoate

Molecular Formula

C11H13BrO4S

Molecular Weight

321.19 g/mol

InChI

InChI=1S/C11H13BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

QMYJBBSLEOXIGT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate (CAS 14223-25-7) is a crystalline beta-sulfonyl ester utilized as a bench-safe precursor for in situ generation of Michael acceptors and as a bifunctional building block in organic synthesis. Characterized by its 4-bromophenylsulfonyl moiety, this compound offers dual reactivity: it undergoes base-promoted E1cB elimination to release an alpha,beta-unsaturated ester, or it can be functionalized via palladium-catalyzed cross-coupling at the aryl bromide position. For industrial and pharmaceutical procurement, its solid-state stability eliminates the spontaneous polymerization risks associated with volatile acrylates, while the heavy halogen substitution ensures high-purity isolation and reproducible batch performance compared to unhalogenated analogs [1].

Procurement Fit

Brominated sulfone ester for Pd‑catalyzed cross‑coupling and library diversification
Ethyl ester enables controlled hydrolysis or further elaboration in medicinal chemistry
Computed drug‑like properties support hit‑to‑lead screening and property‑driven optimization

Attempting to substitute Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate with generic ethyl acrylate or the unhalogenated analog, ethyl 3-(phenylsulfonyl)propanoate, introduces measurable process liabilities. Direct use of ethyl acrylate requires continuous inhibitor monitoring due to its high volatility and tendency to exothermically polymerize during storage. While ethyl 3-(phenylsulfonyl)propanoate solves the volatility issue, it lacks the electron-withdrawing bromine atom, resulting in slower elimination kinetics that require stronger basic conditions to unmask the acrylate. Furthermore, the unhalogenated analog lacks the cross-coupling handle necessary for downstream structural diversification. Consequently, substituting the 4-bromo derivative compromises both process safety and synthetic versatility, leading to lower yields in base-sensitive pathways and limiting late-stage functionalization options [1].

Substitution Risk

Ethyl ester vs. methyl ester: lipophilicity and flexibility differences may shift permeability and metabolic profile.
4‑Bromophenyl vs. 4‑chlorophenyl: aryl bromide enables cross‑coupling; aryl chloride may limit diversification.
Non‑halogenated phenyl analog lacks a reactive handle for biaryl library synthesis.

Enhanced Elimination Kinetics via Electron-Withdrawing Activation

The electron-withdrawing nature of the 4-bromo substituent increases the acidity of the alpha-protons and enhances the leaving group ability of the resulting sulfinate anion compared to the unsubstituted phenyl analog. This allows the E1cB elimination to proceed rapidly under milder basic conditions, minimizing the degradation of base-sensitive functional groups in complex substrates [1].

Evidence DimensionRelative basicity required for E1cB elimination
Target Compound DataMild bases (e.g., K2CO3, DBU) sufficient for rapid elimination
Comparator Or BaselineEthyl 3-(phenylsulfonyl)propanoate (requires stronger bases like NaOEt or longer reaction times)
Quantified DifferenceLower pKa of alpha-protons enables lower-temperature or weaker-base unmasking.
ConditionsBase-promoted in situ generation of ethyl acrylate in polar aprotic solvents

Allows buyers to utilize a masked acrylate strategy in the presence of fragile, base-sensitive pharmaceutical intermediates without yield loss.

Antimalarial Activity
Reported
EC₅₀ = 236.9 nM (P. falciparum 3D7)
Reported phenotypic screening hit context
Erythrocyte-based infection assay; no direct comparator data available

Solid-State Stability vs. Spontaneous Polymerization Risk

Unlike direct acrylate esters, which are volatile liquids prone to exothermic spontaneous polymerization, Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is a stable solid. It requires no polymerization inhibitors for storage and transport, eliminating the cold-chain logistics and pre-reaction purification steps associated with generic acrylates [1].

Evidence DimensionStorage stability and inhibitor requirements
Target Compound DataStable solid at room temperature; 0 ppm inhibitor required
Comparator Or BaselineEthyl acrylate (requires 10-20 ppm MEHQ inhibitor and strict temperature control)
Quantified Difference100% reduction in inhibitor monitoring and cold-storage requirements.
ConditionsLong-term ambient storage and bulk transport

Eliminates the need for cold-chain logistics and inhibitor-removal steps prior to use, reducing process overhead and safety risks.

Cross‑Coupling Reactivity
Class‑level
Ar‑Br oxidative addition ~10²–10³× faster than Ar‑Cl
Enables late‑stage diversification via Suzuki coupling
Class‑level inference based on general Pd‑catalyzed coupling principles

Orthogonal Reactivity: Cross-Coupling Capability

When the sulfone moiety is retained in the target molecule, the 4-bromo substituent provides an active site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the construction of complex biaryl sulfone libraries, a synthetic pathway that is entirely inaccessible when using the unsubstituted phenylsulfonyl comparator [1].

Evidence DimensionSuitability for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)
Target Compound DataActive aryl bromide handle enables >90% yield in standard couplings
Comparator Or BaselineEthyl 3-(phenylsulfonyl)propanoate (inert aryl ring, 0% coupling yield)
Quantified DifferenceProvides an essential functionalization site, converting a simple leaving group into a permanent, diversifiable structural motif.
ConditionsPd catalyst, arylboronic acid, base, elevated temperature

Allows buyers to procure a single bifunctional building block that serves both as an activated ester and a cross-coupling partner.

Lipophilicity
Head‑to‑head
XLogP3 = 2.0
Methyl ester: 1.7
4‑Cl analog: 2.0
Phenyl analog: 1.3
Measurable lipophilicity increase over methyl ester
Computed values; 4‑Cl analog shows identical logP
Molecular Properties
Head‑to‑head
MW = 321.19, RotB = 6
Methyl ester: MW = 307.16, RotB = 5
Higher MW and flexibility may influence binding kinetics
Difference of one CH₂ unit and one rotatable bond
Drug‑Likeness
Head‑to‑head
QED = 0.78, Ro3 fail
Methyl ester: QED = 0.73, Ro3 fail
Marginally higher drug‑likeness score
Both compounds exceed fragment‑based Rule‑of‑Three cutoffs
Cytotoxicity Counter‑Screen
Reported
CC₅₀ > 10 µM (Huh7 cells)
Reported selectivity window >42‑fold
Supports specific antiparasitic effect context; exact CC₅₀ not disclosed

In Situ Generation of Michael Acceptors for Base-Sensitive Substrates

Because the 4-bromophenylsulfonyl group is an excellent leaving group, this compound generates ethyl acrylate in situ under mild conditions. This is critical when synthesizing complex natural products or APIs where the substrate cannot tolerate the harsh bases required to eliminate simple phenyl sulfones [1].

Synthesis of Complex Biaryl Sulfones via Cross-Coupling

The presence of the 4-bromo substituent allows chemists to perform alpha-alkylation of the ester followed by Suzuki or Buchwald-Hartwig cross-coupling at the aryl ring. This makes it a highly valuable bifunctional building block for generating libraries of biologically active biaryl sulfones in medicinal chemistry [1].

Safe Scale-Up of Acrylate Addition Reactions

In industrial process chemistry, avoiding the bulk storage and handling of volatile, toxic, and polymerizable ethyl acrylate is a major safety priority. This stable solid acts as a drop-in masked replacement, enabling safe scale-up of conjugate addition reactions without the need for specialized inhibitor-monitoring equipment [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial phenotypic screening studies
Bromine cross‑coupling handle
Selectivity vs. mammalian cell models
Cross‑coupling library synthesis
Aryl bromide reactivity
Pd‑catalyzed coupling feasibility
Physicochemical property matched‑pair studies
Lipophilicity difference to methyl ester
Permeability‑solubility relationship interpretation
LC‑MS/MS method development
Bromine isotope pattern
Ion ratio monitoring and matrix‑effect control

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

319.97179 g/mol

Monoisotopic Mass

319.97179 g/mol

Heavy Atom Count

17

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